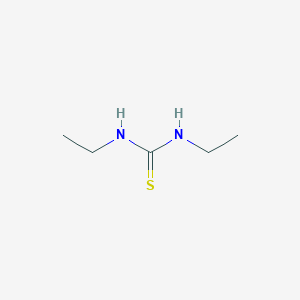

N,N'-Diethylthiourea

Description

Buff solid or white powder. (NTP, 1992)

Structure

3D Structure

Properties

IUPAC Name |

1,3-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-6-5(8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIGYVXZHLUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020466 | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Buff solid or white powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Beige solid; [Hawley] Off-white flakes; [MSDSonline] | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN METHANOL, ETHER, ACETONE, BENZENE, & ETHYL ACETATE; INSOL IN GASOLINE. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | N,N'-Diethylthiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

BUFF SOLID | |

CAS No. |

105-55-5 | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-Diethylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diethylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2RDK7O9MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

291 °F (NTP, 1992), 68-71 °C | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20198 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N'-DIETHYLTHIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N,N'-Diethylthiourea: A Comprehensive Technical Guide

CAS Number: 105-55-5

This technical guide provides an in-depth overview of N,N'-Diethylthiourea (DETU), a significant organosulfur compound. The document details its chemical and physical properties, synthesis methodologies, key applications, and safety and toxicological data. It is intended for researchers, scientists, and professionals in drug development and chemical industries who require comprehensive technical information on this compound.

Chemical and Physical Properties

This compound is a symmetrically disubstituted thiourea derivative.[1] At room temperature, it exists as a white to off-white or buff-colored crystalline solid.[2][3] It is stable under normal ambient conditions but may be sensitive to air and is incompatible with strong oxidizing agents.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105-55-5 | [2][4][5] |

| Molecular Formula | C₅H₁₂N₂S | [2][5] |

| Molecular Weight | 132.23 g/mol | [1][3][5] |

| Appearance | White to off-white/buff crystalline solid/powder | [2][3][6] |

| Melting Point | 70 - 80 °C (167 - 174.2 °F) | [2][4] |

| Boiling Point | 180-182°C (Decomposes) | [2][6] |

| Density | 1.12 g/cm³ | [1][7] |

| Solubility in Water | 38 - 42 g/L at 20 °C | [1][2] |

| Solubility (Organic) | Soluble in ethanol, ether, acetone, methanol, ethyl acetate | [2][3][6] |

| InChIKey | FLVIGYVXZHLUHP-UHFFFAOYSA-N | [1] |

| pH | 7 (for a 38 g/L aqueous solution at 20°C) | [2] |

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of ethylamine with carbon disulfide.[6][8] An alternative method is the reaction between ethyl isothiocyanate and ethylamine.[2]

Experimental Protocol: Synthesis from Ethylamine and Carbon Disulfide

This protocol is based on the general synthesis method for symmetrical N,N'-disubstituted thioureas.

Materials and Equipment:

-

Ethylamine (aqueous solution, e.g., 70%)

-

Carbon Disulfide (CS₂)

-

Deionized Water

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating plate

-

Dropping funnel

-

Ice bath for cooling

-

Büchner funnel and filter paper for vacuum filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the aqueous solution of ethylamine (2.0 equivalents).

-

Addition of Carbon Disulfide: Cool the flask in an ice bath. Slowly add carbon disulfide (1.0 equivalent) dropwise from a dropping funnel while stirring the ethylamine solution vigorously. The reaction is exothermic and the temperature should be controlled.

-

Reaction Conditions: After the complete addition of carbon disulfide, remove the ice bath and allow the mixture to stir at room temperature. Gently heat the reaction mixture to 40-50°C and maintain this temperature for 2-4 hours to ensure the reaction goes to completion. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with cold deionized water to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified product under a vacuum at a low temperature.

References

- 1. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of N,N’-Diethylthiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 8. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide on the Molecular Structure and Bonding of N,N'-Diethylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of N,N'-Diethylthiourea, a compound of interest in various industrial and research applications. The following sections detail its synthesis, spectroscopic characterization, and a thorough analysis of its crystal and molecular structure based on X-ray diffraction data.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₅H₁₂N₂S, has been determined by single-crystal X-ray diffraction. The molecule consists of a central thiourea core with two ethyl substituents attached to the nitrogen atoms.

The crystal structure is characterized by the formation of centrosymmetric dimers through intermolecular N—H⋯S hydrogen bonds. This key interaction plays a significant role in the packing of the molecules in the solid state.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Bond Lengths

The intramolecular bond lengths of this compound are summarized in the table below. The values are typical for a thiourea derivative, with the C=S double bond and C-N single bonds forming the core of the molecule.

| Bond | Length (Å) |

| S1 - C1 | 1.683(2) |

| N1 - C1 | 1.341(3) |

| N2 - C1 | 1.335(3) |

| N1 - C2 | 1.463(3) |

| C2 - C3 | 1.512(4) |

| N2 - C4 | 1.467(3) |

| C4 - C5 | 1.509(4) |

Bond Angles

The bond angles within the this compound molecule are presented in the following table. The geometry around the central carbon atom (C1) is trigonal planar, as expected.

| Atoms | Angle (°) |

| N1 - C1 - S1 | 121.5(2) |

| N2 - C1 - S1 | 122.2(2) |

| N1 - C1 - N2 | 116.3(2) |

| C1 - N1 - C2 | 124.9(2) |

| N1 - C2 - C3 | 111.4(2) |

| C1 - N2 - C4 | 125.2(2) |

| N2 - C4 - C5 | 111.2(2) |

Torsion Angles

Key torsion angles that define the conformation of the ethyl groups relative to the thiourea plane are listed below.

| Atoms | Angle (°) |

| S1 - C1 - N1 - C2 | -177.9(2) |

| N2 - C1 - N1 - C2 | 2.1(4) |

| C1 - N1 - C2 - C3 | -88.9(3) |

| S1 - C1 - N2 - C4 | -179.3(2) |

| N1 - C1 - N2 - C4 | 1.8(4) |

| C1 - N2 - C4 - C5 | 87.1(3) |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of ethylamine with carbon disulfide.[1] A general procedure is as follows:

Materials and Equipment:

-

Ethylamine (aqueous solution)

-

Carbon disulfide (CS₂)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of ethylamine (2.0 equivalents) and ethanol.

-

While stirring the ethylamine solution at room temperature, slowly add carbon disulfide (1.0 equivalent) dropwise. An exothermic reaction may occur, and cooling may be necessary to control the reaction rate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature with continuous stirring for several hours.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or benzene, to obtain pure this compound.

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound can be obtained using the following general protocol:

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of this compound in a suitable solvent, such as ethanol or a mixture of solvents.

Data Collection:

-

A suitable crystal is mounted on a goniometer head.

-

Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to obtain the unit cell parameters and integrated intensities.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Spectroscopic Characterization

High-quality ¹H and ¹³C NMR spectra are essential for confirming the structure of this compound.[2]

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Filter the solution if any solid particles are present to avoid poor spectral resolution.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Solvent: CDCl₃

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):

-

Solvent: CDCl₃

-

Pulse Program: Standard proton-decoupled experiment

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Expected Chemical Shifts (in CDCl₃): [2]

-

¹H NMR: δ ~6.25 (br s, 2H, NH), 3.52 (q, J = 7.2 Hz, 4H, CH₂), 1.25 (t, J = 7.2 Hz, 6H, CH₃).

-

¹³C NMR: δ 181.5 (C=S), 42.1 (CH₂), 13.5 (CH₃).[2]

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean before use.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected Vibrational Bands:

-

N-H stretching: A broad band around 3200-3400 cm⁻¹

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹

-

N-H bending: A band around 1560 cm⁻¹

-

C-N stretching: Bands in the fingerprint region

-

C=S stretching: A characteristic band around 700-800 cm⁻¹

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

References

Spectroscopic Analysis of N,N'-Diethylthiourea: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N,N'-Diethylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the tables below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.39 | Quartet | 4H | -CH₂- |

| 1.164 | Triplet | 6H | -CH₃ |

Solvent: D₂O, Instrument Frequency: 89.56 MHz[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

While a complete peak table was not available in the search results, historical collections of spectra, such as the Sadtler Research Laboratories Prism Collection, contain the IR spectrum of this compound[3][4]. The characteristic absorption bands for a thiourea derivative would be expected in the regions of N-H stretching, C-H stretching, and C=S stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

The NIST WebBook provides the mass spectrum of this compound under electron ionization[5]. The molecular ion peak [M]⁺ would be expected at m/z 132, corresponding to its molecular weight[5][6][7][8].

Electrospray Ionization (ESI) Mass Spectrum

| Precursor m/z | Precursor Type | Collision Energy | Fragment m/z | Relative Intensity |

| 133.0793955793 | [M+H]⁺ | 40 | 59.9902 | 999 |

| 46.0651 | 724 | |||

| 88.0215 | 401 |

Source: MassBank, ESI-QTOF[4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on general laboratory practices.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance III HD 400 MHz NMR Spectrometer (or equivalent).

-

¹H NMR:

-

Frequency: 400 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Frequency: 100 MHz

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the empty sample compartment is recorded prior to the sample scan.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition:

-

Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30 - 300

-

Inlet System: Direct infusion or via Gas Chromatography (GC). For GC inlet, a suitable column (e.g., HP-5ms) and temperature program would be used to ensure elution of the compound.

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Page loading... [wap.guidechem.com]

- 3. Thiourea, N,N'-diethyl- [webbook.nist.gov]

- 4. This compound | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. sc.edu [sc.edu]

- 8. merckmillipore.com [merckmillipore.com]

Thermogravimetric Analysis of N,N'-Diethylthiourea: A Technical Guide to Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thermal Stability of Thiourea Derivatives

Thiourea and its derivatives are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and industrial applications.[1] Understanding their thermal stability is paramount for determining shelf-life, processing conditions, and potential degradation pathways.[1] Thermal decomposition of thiourea derivatives is often a multi-stage process involving isomerization, fragmentation, and the release of various gaseous byproducts.[1][2] When heated, N,N'-Diethylthiourea is expected to emit toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[3][4][5]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][6] The resulting data provides valuable information about the thermal stability of a material, its compositional properties, and the kinetics of its decomposition.[7][8] A TGA instrument continuously records the sample mass as it is heated at a constant rate, and the output is a TGA curve plotting mass percentage versus temperature.[1]

Proposed Thermal Decomposition of this compound

Based on the known decomposition mechanisms of thiourea and its derivatives, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition of thiourea often commences with isomerization to ammonium thiocyanate, followed by the release of gaseous products.[1] For this compound, the decomposition is likely to be initiated by the cleavage of the C-N or C=S bonds. The presence of ethyl groups may influence the decomposition temperature and the nature of the volatile products. The final decomposition products are expected to include hydrogen sulfide, carbon disulfide, and ammonia derivatives.[9]

Experimental Protocol for TGA of this compound

A detailed experimental protocol is critical for obtaining reproducible and accurate TGA data. The following outlines a standard procedure for the thermogravimetric analysis of a solid sample like this compound.

4.1. Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration of the mass balance and temperature sensor should be performed according to the instrument manufacturer's guidelines and relevant standards such as ASTM E1582, ASTM E2040, and ISO 11358.[8]

4.2. Sample Preparation

A small, representative sample of this compound (typically 3-10 mg) should be used.[1] The sample should be in a powdered form to ensure uniform heat distribution.

4.3. TGA Parameters

The following experimental parameters are recommended:

-

Sample Pan: Platinum or alumina crucibles are suitable for high-temperature analysis.[8]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.[10]

-

Temperature Range: 30 °C to 600 °C, or higher if complete decomposition is not achieved.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen, with a flow rate of 30-50 mL/min is recommended to prevent oxidative decomposition.[7][11]

4.4. Data Analysis

The resulting TGA and derivative thermogravimetric (DTG) curves are analyzed to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximum, identified from the peak of the DTG curve.

-

Mass Loss Percentage: The percentage of mass lost at each decomposition stage.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a TGA analysis of this compound, based on the general behavior of thiourea derivatives.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (DTG) | Mass Loss (%) | Proposed Gaseous Products |

| Stage 1 | ~180 | ~210 | ~45 | Ethyl isothiocyanate, Ethylamine |

| Stage 2 | ~250 | ~280 | ~35 | Hydrogen sulfide, Carbon disulfide |

| Residue | >300 | - | ~20 | Carbonaceous residue |

Note: This data is illustrative and not based on direct experimental results for this compound found in the provided search results.

Visualizing the Process

6.1. Experimental Workflow

The logical flow of a TGA experiment can be visualized as follows:

Caption: Workflow for Thermogravimetric Analysis.

6.2. Proposed Decomposition Pathway

A simplified representation of the proposed thermal decomposition pathway for this compound is shown below.

Caption: Proposed Thermal Decomposition Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 105-55-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. qub.ac.uk [qub.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. setaramsolutions.com [setaramsolutions.com]

The Diverse Biological Landscape of Substituted Thioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted thioureas represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, particularly the presence of a C=S bond and two nitrogen atoms, allow for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. This technical guide provides an in-depth overview of the potential biological activities of substituted thioureas, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity

Substituted thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted and often involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[2][3]

Mechanism of Action and Signaling Pathways

The anticancer activity of substituted thioureas is often attributed to their ability to interact with critical biological targets.[4] Structural modifications, such as the addition of electron-withdrawing substituents, can enhance their biological activity and specificity toward cancer cells.[4]

One of the key mechanisms is the inhibition of protein tyrosine kinases (PTKs), which are crucial for cell signaling and are often dysregulated in cancer.[2] For instance, certain thiourea derivatives have been shown to target and inhibit the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[5][6] Inhibition of EGFR phosphorylation can block downstream signaling pathways like the Ras-Raf-MAPK and PI3K-Akt pathways, which are vital for cell proliferation and survival.[4][6]

Another important target is the K-Ras protein, a critical regulator of cell proliferation.[4][7] Specific biphenyl thiourea derivatives have been identified as inhibitors of lung cancer cell growth by blocking the K-Ras protein.[7] Furthermore, some quinazoline-based thiourea derivatives have been found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[7]

The induction of apoptosis (programmed cell death) is another significant mechanism. Studies have shown that potent thiourea derivatives can induce late apoptosis in colon cancer and leukemia cell lines.[7] Some derivatives also act as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer progression.[7]

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted thioureas have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [4] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | MCF-7 (Breast) | 1.3 | [4] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (Compound 20) | SkBR3 (Breast) | 0.7 | [4] |

| 3,4-dichloro-phenyl substituted thiourea (Compound 2) | SW480 (Colon) | 1.5 - 8.9 | [7] |

| 4-CF3-phenyl substituted thiourea (Compound 8) | SW620 (Colon) | 1.5 - 8.9 | [7] |

| N1,N3-disubstituted-thiosemicarbazone (Compound 7) | HCT116 (Colon) | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone (Compound 7) | HepG2 (Liver) | 1.74 | [5] |

| N1,N3-disubstituted-thiosemicarbazone (Compound 7) | MCF7 (Breast) | 7.0 | [5] |

| Benzothiazole-bearing thiourea (Compound 2d) | MCF-7 (Breast) | 18-26 | [8] |

| Benzothiazole-bearing thiourea (Compound 5c, 5d) | HeLa (Cervical) | 38-46 | [8] |

| N,N'-diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | [3] |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma | 2.5-12.9 | [6] |

Antimicrobial Activity

Substituted thioureas exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[9][10][11][12] This activity is often selective, with many compounds showing greater efficacy against Gram-positive bacteria and fungi.[9]

Antibacterial Activity

Thiourea derivatives have demonstrated notable inhibitory effects against various bacterial strains, including multidrug-resistant ones.[9] The antimicrobial activity is influenced by the nature of the substituents on the thiourea core. For example, the presence of halogen atoms like fluorine can increase lipophilicity, potentially enhancing cell penetration.[10][11] Some derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10][11] Molecular docking studies suggest that these compounds may act by targeting bacterial enzymes such as DNA gyrase.[10][13]

Antifungal Activity

Several substituted thioureas have shown potent antifungal activity.[9][10] Compounds with three fluorine atoms on a phenyl ring have exhibited the most intensive antifungal effects.[10] Benzoylthiourea derivatives have also been reported to be effective against fungal pathogens.[9]

Anti-biofilm Activity

Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Encouragingly, some thiourea derivatives have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria such as S. epidermidis and P. aeruginosa.[11][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted thioureas is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-amino-1H-1,2,4-triazole scaffold | Gram-positive cocci | 4-32 | [14] |

| 3-amino-1H-1,2,4-triazole scaffold | Methicillin-resistant S. aureus | 4-64 | [14] |

| N1,N2-disubstituted thioureas | Gram-positive bacteria | 3.1-6.3 | [9] |

| N-glycosyl derivatives of isoamyloxyaniline | Mycobacterium tuberculosis | 1.56-50 | [13] |

| 1-morpholinyl 3-phenyl thiourea derivatives | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40-50 | [1] |

Antiviral Activity

The antiviral potential of substituted thioureas has been explored against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and plant viruses like Tobacco Mosaic Virus (TMV).[15][16][17]

Anti-HIV Activity

Thiourea-based compounds have been identified as non-nucleoside inhibitors of HIV reverse transcriptase.[9] More recently, research has focused on developing thiourea derivatives that dually target the HIV-1 capsid and the human cyclophilin A protein, both of which are crucial for HIV-1 replication.[18]

Anti-HCV Activity

A series of thiourea derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus. Structure-activity relationship studies revealed that the length and position of an alkyl linker significantly influenced their anti-HCV activity, with one compound showing a potent EC50 of 0.047 µM.[16]

Anti-Influenza Virus Activity

Acylthiourea derivatives have been identified as potent inhibitors of the influenza virus RNA-dependent RNA polymerase. One promising compound exhibited subnanomolar activity against H1N1 influenza and was also effective against other influenza strains.[19]

Activity Against Plant Viruses

Chiral thioureas containing leucine and phosphonate moieties have shown good in vivo protective and curative effects against the Tobacco Mosaic Virus (TMV).[15] The mechanism of action involves the inhibition of the polymerization of the TMV capsid protein.[17]

Quantitative Antiviral Data

| Compound Class/Derivative | Virus | EC50/IC50 | Reference |

| Thiourea with six-carbon alkyl linker | Hepatitis C Virus (HCV) | 0.047 µM (EC50) | [16] |

| Acylthiourea (Compound 10m) | Influenza A (H1N1) | 0.8 nM (EC50) | [19] |

| Chiral thiourea (Compound 2009104) | Tobacco Mosaic Virus (TMV) | 53.3% curative activity at 500 µg/mL | [17] |

Enzyme Inhibition

The structural versatility of substituted thioureas allows them to act as inhibitors of various enzymes, which is often the basis for their observed biological activities.[20][21][22]

Tyrosinase Inhibition

Certain thiourea derivatives have shown excellent inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis.[20][21]

Cholinesterase Inhibition

Substituted thioureas have demonstrated good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[20][21][22]

α-Amylase and α-Glucosidase Inhibition

Some thiourea derivatives have been found to be effective inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.[20][21][23]

Other Enzyme Inhibition

Substituted thioureas have also been reported to inhibit other enzymes, including:

-

Urease : An enzyme implicated in infections by Helicobacter pylori.[24]

-

Nitric Oxide Synthases (NOS) : Isothiourea derivatives are potent inhibitors of iNOS.[25]

-

β-glucuronidase : Certain thiourea derivatives are potent inhibitors of E. coli β-glucuronidase.[26]

-

Aldose Reductase : An enzyme involved in diabetic complications.[23]

Quantitative Enzyme Inhibition Data

| Compound Class/Derivative | Enzyme | IC50 | Reference |

| (Thio)urea derivative (E-9) | E. coli β-glucuronidase | 2.68 µM | [26] |

| Substituted phenylthiourea (Compound 1c) | Aldose Reductase | 1.46 µM | [23] |

| Dipeptide conjugated thiourea (Analogue 23) | Urease | 2 µM | [24] |

| Unsymmetrical thiourea (Compound IV) | α-amylase | 62 µg/mL | [27] |

| Unsymmetrical thiourea (Compound III) | α-glucosidase | 75 µg/mL | [27] |

| Unsymmetrical thiourea (Compound III) | Acetylcholinesterase | 63 µg/mL | [27] |

| Unsymmetrical thiourea (Compound III) | Butyrylcholinesterase | 80 µg/mL | [27] |

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of substituted thioureas, based on commonly cited experimental procedures.

General Synthesis of Substituted Thioureas

The synthesis of substituted thioureas is often a straightforward process. A common method involves the reaction of an amine with an isothiocyanate.

Protocol:

-

Preparation of Isothiocyanate (if not commercially available): An acyl chloride is dissolved in a suitable solvent (e.g., acetone) and added dropwise to a suspension of potassium thiocyanate in the same solvent. The mixture is heated under reflux for a specified time (e.g., 30 minutes), then cooled.[12]

-

Reaction: To the solution containing the isothiocyanate, a solution of the desired primary or secondary amine in the same solvent is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Controls: Positive (microorganism without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin, gentamicin) is also tested as a reference.[12][13]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

Substituted thioureas are a class of compounds with a remarkable breadth of biological activities. Their synthetic accessibility and the ease with which their structures can be modified make them attractive scaffolds for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant potential of substituted thioureas in the fields of oncology, infectious diseases, and the management of enzyme-related disorders. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo evaluations, will be crucial in optimizing the efficacy and safety of these promising compounds for clinical applications.[28][29][30]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.ufba.br [repositorio.ufba.br]

- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. benthamscience.com [benthamscience.com]

- 15. Synthesis and Antiviral Bioactivity of Chiral Thioureas Containing Leucine and Phosphonate Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Functionally substituted derivatives of novel thiourea and phenylthiourea as potent aldose reductase, α-amylase, and α-glycosidase inhibitors: in vitro and in silico studies | AVESİS [avesis.atauni.edu.tr]

- 24. researchgate.net [researchgate.net]

- 25. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. farmaciajournal.com [farmaciajournal.com]

- 29. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 30. researchgate.net [researchgate.net]

The Environmental Fate and Degradation of N,N'-Diethylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylthiourea (DETU) is a synthetic organosulfur compound with applications as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor. Its potential for environmental release necessitates a thorough understanding of its fate and degradation pathways. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence and degradation of DETU. The document summarizes its physicochemical properties, and explores its abiotic and biotic degradation potential. Experimental protocols for assessing its biodegradability are detailed, and available quantitative data are presented in a structured format. Putative degradation pathways are proposed based on the metabolism of structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the environmental risk assessment and management of this compound.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂S | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 78 °C | [1] |

| Boiling Point | Decomposes | [1] |

| Water Solubility | Very slightly soluble | [1] |

| Vapor Pressure | 0.001 Pa at 25°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.09 (estimated) | [2] |

| Soil Adsorption Coefficient (Koc) | 49 (estimated) | [2] |

The low estimated octanol-water partition coefficient (Log Kow) and soil adsorption coefficient (Koc) suggest that this compound has a low potential for bioaccumulation and is likely to be mobile in soil environments[2][3]. Its slight solubility in water indicates a potential for distribution in aquatic systems[1].

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can be significant pathways for the transformation of chemicals in the environment.

Hydrolysis

Photolysis

Direct photolysis of this compound in the environment is also expected to be a minor degradation pathway. The parent compound, thiourea, is stable towards photolysis[2]. While studies on the photodegradation of some thiourea derivatives exist, indicating that degradation is possible under specific laboratory conditions, there is no evidence to suggest that direct solar irradiation would lead to significant transformation of this compound in aquatic or soil environments[4][5].

Biotic Degradation

The primary mechanism for the environmental degradation of this compound is expected to be through microbial activity.

Biodegradability in Aqueous Media

Standardized laboratory tests are used to assess the readiness of a chemical to be biodegraded by microorganisms. A key test is the OECD 301D "Ready Biodegradability: Closed Bottle Test"[6].

Quantitative Data:

A study following the OECD 301D guideline reported that this compound is not readily biodegradable , with a degradation of only 3% observed over a 28-day period.

| Test Guideline | Inoculum | Test Duration | Result | Reference |

| OECD 301D | Activated sludge | 28 days | 3% biodegradation |

Experimental Protocol: OECD 301D - Closed Bottle Test

The OECD 301D test is a standard method to assess the ready biodegradability of chemicals in an aerobic aqueous medium[6][7].

-

Test Setup: A defined concentration of the test substance is added to a mineral medium, which is then inoculated with a small number of microorganisms from a mixed population, typically activated sludge. The solution is dispensed into completely filled and sealed bottles.

-

Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.

-

Measurement: The depletion of dissolved oxygen is measured periodically over the 28-day period.

-

Calculation: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

-

Pass Level: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period[6].

Biodegradation in Soil

While biodegradation is suggested to be an important removal process for this compound in soil, specific studies detailing its degradation rate, half-life, and metabolites in soil environments are lacking[2]. The low estimated Koc value suggests high mobility, which could lead to leaching into groundwater before significant degradation can occur[2][3].

Experimental Protocol: Soil Biodegradation Study (based on ISO 17556)

A typical laboratory protocol to assess the aerobic biodegradation of a substance in soil involves the following steps[8][9]:

-

Soil Collection and Preparation: A well-characterized soil with a known microbial activity is used. The soil is typically sieved and its moisture content adjusted to an optimal level for microbial activity.

-

Test Substance Application: The test substance, this compound, is uniformly mixed with the soil at a specified concentration.

-

Incubation: The treated soil is incubated in a controlled environment (e.g., a respirometer) at a constant temperature and humidity for an extended period (e.g., 60-180 days).

-

Measurement of Mineralization: The biodegradation is monitored by measuring the amount of carbon dioxide evolved from the microbial respiration. This is typically done by trapping the CO₂ in an alkaline solution and titrating the remaining alkali.

-

Data Analysis: The cumulative amount of CO₂ produced is used to calculate the percentage of the test substance that has been mineralized to CO₂ over time.

Putative Degradation Pathways

In the absence of specific studies on the degradation products of this compound, a putative degradation pathway can be proposed based on the known metabolism of structurally similar compounds, such as other substituted thioureas and amides[10][11]. The likely initial steps in the microbial degradation of this compound would involve enzymatic attacks on the N-ethyl groups and the sulfur atom.

A possible biotic degradation pathway could include:

-

N-deethylation: The sequential removal of the ethyl groups to form N-ethylthiourea and subsequently thiourea.

-

Oxidation of Sulfur: The sulfur atom can be oxidized to form a sulfoxide and then a sulfone.

-

Hydrolysis of the Thiourea Moiety: The C-N bonds can be cleaved, leading to the formation of ethylamine, carbon dioxide, and hydrogen sulfide.

Further degradation of these intermediates would then proceed through common metabolic pathways.

Analytical Methods

The analysis of this compound and its potential degradation products in environmental matrices typically involves chromatographic techniques coupled with sensitive detectors.

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a common method for the quantification of thioureas in various samples[1].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, particularly for identifying unknown metabolites, LC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice[12].

Sample preparation for environmental samples like soil and water often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering matrix components.

Visualizations

Logical Relationship of Environmental Fate

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. This compound | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. researchgate.net [researchgate.net]

- 5. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. oecd.org [oecd.org]

- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]

- 8. Frontiers | Biodegradation of plastics in soil and effects on nitrification activity. A laboratory approach [frontiersin.org]

- 9. geyseco.es [geyseco.es]

- 10. Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

Methodological & Application

N,N'-Diethylthiourea: Application Notes and Protocols for Steel Corrosion Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diethylthiourea (DETU) as a corrosion inhibitor for steel, particularly in acidic environments. This document includes summaries of quantitative data, detailed experimental protocols for key evaluation techniques, and visualizations to illustrate experimental workflows and inhibition mechanisms.

Mechanism of Action

This compound mitigates steel corrosion primarily through adsorption onto the metal surface. The thiourea molecule contains sulfur and nitrogen atoms with lone pairs of electrons, which can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This process creates a protective film that isolates the steel from the corrosive medium. The adsorption of DETU on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal surface.[1] The presence of two ethyl groups in DETU enhances its inhibitive properties compared to unsubstituted thiourea due to their electron-donating inductive effect, which increases the electron density on the sulfur atom, thereby strengthening the bond with the steel surface.

Quantitative Data Summary

The inhibition efficiency of this compound is dependent on its concentration and the corrosive environment. The following tables summarize the available quantitative data from weight loss and electrochemical studies.

Weight Loss Measurements

Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 N H₂SO₄ at 40°C

| Inhibitor Concentration (mol/L) | Inhibition Efficiency (%) |

| 1 x 10⁻⁶ | ~20 |

| 1 x 10⁻⁵ | ~45 |

| 1 x 10⁻⁴ | ~70 |

| 1 x 10⁻³ | ~85 |

| 1 x 10⁻² | ~95 |

Data extracted from graphical representations in Singh, 1993.[1]

Electrochemical Measurements

Table 2: Potentiodynamic Polarization Parameters for Steel in Acidic Medium with this compound (Illustrative)

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -500 | 1000 | 70 | 120 | - |

| 1 x 10⁻⁵ | -480 | 100 | 65 | 110 | 90.0 |

| 1 x 10⁻⁴ | -470 | 50 | 60 | 105 | 95.0 |

| 1 x 10⁻³ | -460 | 20 | 55 | 100 | 98.0 |

Table 3: Electrochemical Impedance Spectroscopy Parameters for Steel in Acidic Medium with this compound (Illustrative)

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 1 x 10⁻⁵ | 500 | 50 | 90.0 |

| 1 x 10⁻⁴ | 1000 | 30 | 95.0 |

| 1 x 10⁻³ | 2500 | 20 | 98.0 |

Experimental Protocols

The following are detailed protocols for the principal techniques used to evaluate the corrosion inhibition performance of this compound.

Weight Loss Method

Objective: To determine the corrosion rate of steel in the presence and absence of DETU and to calculate the inhibition efficiency.

Materials:

-

Steel coupons (e.g., mild steel) of known dimensions and composition.

-

Corrosive medium (e.g., 1 M HCl or 1 N H₂SO₄).

-

This compound.

-

Acetone, ethanol, and distilled water for cleaning.

-

Analytical balance (±0.1 mg).

-

Water bath or thermostat.

-

Glass hooks or nylon thread for suspending coupons.

Procedure:

-

Mechanically polish the steel coupons using progressively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

-

Degrease the coupons by sonicating in acetone for 5-10 minutes, followed by rinsing with ethanol and then distilled water.

-

Dry the coupons thoroughly in a stream of warm air or in a desiccator.

-

Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

-

Measure the dimensions of the coupons to calculate the total surface area (A).

-

Prepare the corrosive solutions with and without various concentrations of this compound.

-

Completely immerse the weighed coupons in the test solutions using glass hooks or nylon thread. Ensure the coupons are fully submerged and not in contact with the bottom or sides of the container.

-

Maintain the solutions at a constant temperature (e.g., 25°C, 40°C) for a specified immersion period (e.g., 6, 24, or 48 hours).

-

After the immersion period, retrieve the coupons.

-

Remove the corrosion products by gently brushing the coupons in a solution of the corrosive medium containing an appropriate cleaning agent (e.g., Clarke's solution for acidic media), followed by rinsing with distilled water and acetone.

-

Dry the cleaned coupons as in step 3.

-

Reweigh the coupons to determine the final weight (W_final).

-

Calculate the weight loss (ΔW = W_initial - W_final).

-

Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Objective: To study the effect of DETU on the anodic and cathodic corrosion reactions and to determine key electrochemical parameters.

Materials:

-

Potentiostat/Galvanostat.

-

Three-electrode electrochemical cell.

-

Working electrode (steel sample with a known exposed surface area).

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

-

Counter electrode (e.g., platinum or graphite).

-

Corrosive medium with and without DETU.

Procedure:

-

Prepare the working electrode by embedding a steel sample in an insulating resin (e.g., epoxy), leaving a defined surface area exposed.

-

Polish the exposed surface of the working electrode to a mirror finish as described in the weight loss protocol.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Plot the data as a Tafel plot (E vs. log |i|).

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Determine the anodic (βa) and cathodic (βc) Tafel slopes.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the formation of the protective inhibitor film and to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Materials:

-

EIS-capable Potentiostat/Galvanostat with a frequency response analyzer.

-

Three-electrode electrochemical cell (as in potentiodynamic polarization).

-

Corrosive medium with and without DETU.

Procedure:

-

Prepare and set up the electrochemical cell as described for the potentiodynamic polarization experiment.

-

Allow the OCP to stabilize.

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data.

-

Present the data as Nyquist (Z'' vs. Z') and Bode (log |Z| vs. log f and phase angle vs. log f) plots.

-

Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain values for the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Cdl is often represented by a constant phase element (CPE) to account for surface inhomogeneities.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

Caption: Proposed corrosion inhibition mechanism of DETU on steel.

References

Application Notes and Protocols: N,N'-Diethylthiourea in Copper Electroplating Baths

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diethylthiourea (DETU) as an additive in copper electroplating baths. The information compiled from various scientific sources details its role, mechanism of action, and impact on deposit properties. Detailed experimental protocols are provided to enable researchers to evaluate and utilize DETU in their work.

Introduction to this compound in Copper Electroplating

This compound (DETU) is an organic additive employed in acidic copper electroplating baths to modify the deposition process and enhance the quality of the resulting copper layer. It primarily functions as a leveling agent and, in some contexts, as a brightener and accelerator, particularly in microvia filling for printed circuit boards.[1][2] Its presence in the plating solution influences the electrochemical behavior at the cathode, leading to finer-grained, smoother, and more uniform copper deposits.